ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a pyridazine ring, which is known for its diverse biological activities.
Preparation Methods
The synthesis of ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the nitrophenyl group: This step involves the nitration of aniline followed by its coupling with the pyridazine ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biology: It can be used in studies to understand the interaction of pyridazine derivatives with biological targets.
Industry: It can be used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine ring can also interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives such as:
- Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 4-(2-((4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
These compounds share similar structures but differ in the substituents on the phenyl ring. The unique nitrophenyl group in this compound may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-[2-(4-nitroanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O7/c1-3-32-22(29)21-18(12-20(28)25(24-21)16-8-4-14(2)5-9-16)33-13-19(27)23-15-6-10-17(11-7-15)26(30)31/h4-12H,3,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIACZWIRGTJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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